(S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13465924
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O |
|---|---|
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)20-10-9-15(12-20)19(3)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15?,16-/m0/s1 |
| Standard InChI Key | QIADQKRZMNJGAG-LYKKTTPLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)CC2=CC=CC=C2)N |
Introduction
Structural Characteristics and Stereochemical Significance
The compound features a pyrrolidine ring substituted at the 3-position with a benzyl-methyl-amino group and a 2-amino-3-methylbutan-1-one moiety. The (S) configuration at the chiral center ensures enantioselective biological interactions . Key structural attributes include:
-
Pyrrolidine core: A five-membered saturated nitrogen ring that enhances conformational rigidity and bioavailability.
-
Benzyl-methyl-amino group: Introduces aromaticity and modulates lipophilicity, influencing blood-brain barrier permeability .
-
Ketone functionality: Facilitates hydrogen bonding with biological targets, critical for receptor binding.
The stereochemistry is validated through techniques like X-ray crystallography and NMR spectroscopy, confirming the (S) configuration’s dominance in synthetic batches .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves four primary steps, emphasizing stereochemical control and functional group compatibility:
-
Pyrrolidine functionalization: Introduction of the benzyl-methyl-amino group via nucleophilic substitution using benzyl methyl amine and alkyl halides.
-
Ketone formation: Oxidation of a secondary alcohol intermediate with Jones reagent (CrO₃/H₂SO₄) to yield the butan-1-one moiety.
-
Chiral resolution: Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid to isolate the (S)-enantiomer .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity .
Reaction Conditions and Yields
-
Temperature: 0–25°C during nucleophilic substitutions to minimize side reactions.
-
Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis steps (yield: 85–92%).
-
Solvents: Tetrahydrofuran (THF) for Grignard reactions; methanol for recrystallization .
Biological Activity and Mechanistic Insights
Neurotransmitter Modulation
In vitro assays demonstrate dopamine D2 receptor antagonism (IC₅₀ = 120 nM) and serotonin 5-HT1A partial agonism (EC₅₀ = 240 nM), suggesting applications in neuropsychiatric disorders. The benzyl group enhances π-π stacking with aromatic residues in receptor binding pockets, while the pyrrolidine nitrogen forms salt bridges with aspartate residues.
Enzymatic Inhibition
The compound inhibits monoamine oxidase B (MAO-B) with a Ki of 450 nM, potentially useful in Parkinson’s disease therapy . Competitive inhibition is confirmed via Lineweaver-Burk plots .
Physicochemical Properties and Pharmacokinetics
| Property | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 2.8 ± 0.3 | Shake-flask |
| Solubility (pH 7.4) | 12 mg/mL | HPLC |
| Plasma protein binding | 89% | Ultracentrifugation |
| Half-life (rat) | 4.2 hours | LC-MS/MS |
The high logP value indicates favorable membrane permeability, while moderate solubility ensures adequate bioavailability .
Comparative Analysis with Structural Analogues
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| Compound A | Cyclopropyl instead of benzyl | MAO-B inhibition (Ki = 380 nM) |
| Compound B | Ethyl substituent on pyrrolidine | D2 antagonism (IC₅₀ = 95 nM) |
| Compound C | Additional methyl group | Enhanced 5-HT1A agonism (EC₅₀ = 180 nM) |
The benzyl-methyl-amino group in (S)-2-Amino-1-[3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one confers superior receptor selectivity compared to analogues.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume